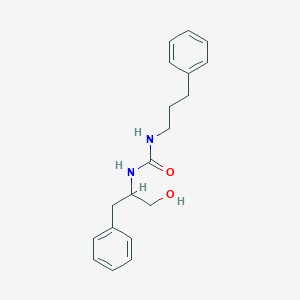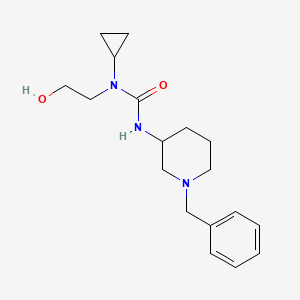
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea typically involves the following steps:
Formation of the Indanone Intermediate: The starting material, 2-hydroxyindanone, is synthesized through the cyclization of 2-phenylpropanoic acid under acidic conditions.
Reduction to Indanol: The indanone intermediate is reduced to 2-hydroxy-2,3-dihydro-1H-indan-1-yl using a reducing agent such as sodium borohydride.
Urea Formation: The indanol is then reacted with an isocyanate derivative to form the urea linkage.
Piperidine Substitution: Finally, the piperidine moiety is introduced through a nucleophilic substitution reaction with a suitable piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The piperidine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of receptor function.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-morpholin-1-ylpropan-2-yl)urea: Similar structure with a morpholine moiety instead of piperidine.
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-pyrrolidin-1-ylpropan-2-yl)urea: Similar structure with a pyrrolidine moiety instead of piperidine.
Uniqueness
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
IUPAC Name |
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-13(12-21-9-5-2-6-10-21)19-18(23)20-17-15-8-4-3-7-14(15)11-16(17)22/h3-4,7-8,13,16-17,22H,2,5-6,9-12H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJIWDIBQZOABC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)NC(=O)NC2C(CC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]-3-(oxolan-2-yl)propan-1-one](/img/structure/B6639451.png)
![3-[1-(1-hydroxycyclopentanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B6639456.png)
![N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B6639459.png)




![1-[(5-Bromofuran-2-yl)methyl-methylamino]-3-phenoxypropan-2-ol](/img/structure/B6639483.png)
![2-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamino]-1-(2-fluorophenyl)ethanol](/img/structure/B6639488.png)

![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B6639497.png)

![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[3-(trifluoromethyl)cyclohexyl]urea](/img/structure/B6639516.png)

